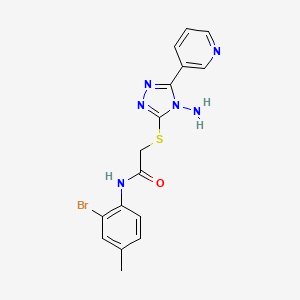![molecular formula C24H29N3 B12141876 2-Methyl-5-nonylindolo[2,3-b]quinoxaline](/img/structure/B12141876.png)
2-Methyl-5-nonylindolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-nonylindolo[2,3-b]quinoxaline: is an organic compound with a unique fused-ring structure It belongs to the indolo[2,3-b]quinoxaline family, which combines the indole and quinoxaline moieties
Chemical Formula: CHN
IUPAC Name: this compound
Molecular Weight: 377.4 g/mol
Preparation Methods
Synthesis:: One effective synthetic route involves the tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation. This method yields a broad range of biologically active N-substituted 6H-indolo[2,3-b]quinoxalines .
Industrial Production:: While industrial-scale production methods may vary, researchers have developed efficient synthetic strategies for this compound. These methods ensure high yields and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation: 2-Methyl-5-nonylindolo[2,3-b]quinoxaline can undergo oxidation reactions.
Reduction: It may also participate in reduction processes.
Substitution: Substituent modifications are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products:: The specific products depend on reaction conditions and substituents. Detailed studies are needed to identify major reaction products.
Scientific Research Applications
Chemistry::
Redox Flow Batteries: Recent research highlights indolo[2,3-b]quinoxaline derivatives as promising anolytes for nonaqueous redox flow batteries.
Biological Activity: Investigate its potential as an anticancer or antimicrobial agent.
Pharmacology: Explore its interactions with cellular targets.
Materials Science: Evaluate its use in organic electronics or optoelectronic devices.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While 2-Methyl-5-nonylindolo[2,3-b]quinoxaline is unique, other related compounds include:
Indolo[2,3-b]quinoxalines: Explore their structural variations and properties.
Properties
Molecular Formula |
C24H29N3 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
9-methyl-6-nonylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H29N3/c1-3-4-5-6-7-8-11-16-27-22-15-14-18(2)17-19(22)23-24(27)26-21-13-10-9-12-20(21)25-23/h9-10,12-15,17H,3-8,11,16H2,1-2H3 |
InChI Key |
OUESHEFBOIJMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


}-N-(4-chloro-2-met hoxy-5-methylphenyl)acetamide](/img/structure/B12141793.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12141801.png)
![N-[(2Z)-3-tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline](/img/structure/B12141809.png)
![3,3'-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione}](/img/structure/B12141814.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12141820.png)
![3-phenyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B12141832.png)
![2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12141844.png)

![2-chloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12141856.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(2-thienyl)-3-pyrrolin-2-one](/img/structure/B12141862.png)
![N-[(E)-(3-bromophenyl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B12141865.png)

![N-[(2Z)-3-(3-methoxypropyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B12141882.png)

